![molecular formula C5H4N4O B3390990 异恶唑并[5,4-d]嘧啶-3-胺 CAS No. 1314966-39-6](/img/structure/B3390990.png)
异恶唑并[5,4-d]嘧啶-3-胺
描述
Isoxazolo[5,4-d]pyrimidin-3-amine is a compound that has been studied for its potential in various biological applications . It has been used as a scaffold in the development of Toll-Like Receptor 7 (TLR7) agonists . TLR7 plays a crucial role in several diseases, including chronic inflammatory and infectious diseases, autoimmune diseases, and cancer .
Synthesis Analysis
The synthesis of Isoxazolo[5,4-d]pyrimidin-3-amine involves a series of steps that lead to the creation of a novel class of TLR7 agonists . The process involves replacing the quinazoline ring with a new heterocycle isoxazolo[5,4-d]pyrimidine .Molecular Structure Analysis
The molecular structure of Isoxazolo[5,4-d]pyrimidin-3-amine is based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold . This structure demonstrates high selectivity and low micromolar potencies .Chemical Reactions Analysis
The chemical reactions involving Isoxazolo[5,4-d]pyrimidin-3-amine are primarily related to its role as a TLR7 agonist . The compound demonstrates high selectivity and low micromolar potencies .科学研究应用
合成和化学性质
异恶唑并[5,4-d]嘧啶-3-胺及其衍生物一直是有机化学领域的研究重点,特别是在合成工艺中。例如,开发了一种快速高效的合成异恶唑并[5,4-d]嘧啶-4(5H)-酮的方法,突出了微波辐射在无溶剂条件下与固体酸催化相结合的有效性,与传统方法相比,反应更快,收率更高 (Davoodnia 等,2008)。此外,在室温下使用凯金杂多酸作为催化剂合成异恶唑并嘧啶,展示了一种环保且高效的方法 (Bamoharram 等,2010)。
药理应用
异恶唑并[5,4-d]嘧啶-3-胺衍生物在药理学中显示出巨大的潜力。例如,某些衍生物表现出有趣的抗焦虑活性,可与地西泮相媲美 (Wagner 等,2004)。此外,这些化合物已因其抗肿瘤活性而受到研究,揭示了它们在癌症治疗中的潜力 (Hamama 等,2016)。此外,异恶唑并嘧啶已被确认为囊性纤维化突变蛋白 ΔF508-CFTR 的新型小分子校正剂,突出了它们在遗传疾病治疗中的相关性 (Yu 等,2010)。
抗菌和抗血栓活性
异恶唑并[5,4-d]嘧啶-3-胺衍生物的抗菌特性已被探索,一些化合物对铜绿假单胞菌和大肠杆菌等细菌表现出活性 (Poręba 等,2015)。此外,某些异恶唑并[5,4-d]嘧啶-4(5H)-酮衍生物已被合成作为新型抗血栓剂,表现出强烈的因子 Xa 抑制活性并在抗凝血作用中取得了有希望的结果 (Yang 等,2015)。
作用机制
Isoxazolo[5,4-d]pyrimidin-3-amine acts as a TLR7 agonist . TLR7 plays an important role in the innate immune response by recognizing short GU-rich and AU-rich single-stranded RNA sequences (ssRNA) from RNA viruses . Upon binding of an endogenous ligand or a small synthetic nucleoside analog, TLR7 dimerizes and subsequent conformational changes trigger the myeloid differentiation primary response protein 88 (MyD88) signaling cascade .
属性
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H2,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REINGZOTPYBONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NOC2=NC=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolo[5,4-d]pyrimidin-3-amine | |
CAS RN |
1314966-39-6 | |
Record name | [1,2]oxazolo[5,4-d]pyrimidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。